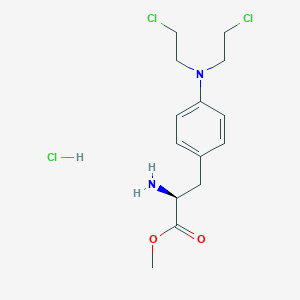
NIOSH/AY4025500
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/AY4025500 is a compound known for its significant applications in the field of medicinal chemistry. It is a derivative of L-Alanine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties. This compound is often used in research related to cancer treatment due to its ability to interfere with DNA replication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/AY4025500 typically involves the reaction of L-Alanine with bis(2-chloroethyl)amine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or ethanol to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions. The use of automated purification systems helps in achieving the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NIOSH/AY4025500 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Alanine with modified functional groups, which can be further utilized in different chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
NIOSH/AY4025500 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.
Medicine: It is investigated for its potential use in cancer therapy due to its alkylating properties, which can inhibit the replication of cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of NIOSH/AY4025500 involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the guanine bases in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and can induce apoptosis in rapidly dividing cells, such as cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melphalan: Another alkylating agent used in cancer treatment, similar in structure but with different functional groups.
Chlorambucil: A related compound with similar alkylating properties but different pharmacokinetics and applications.
Cyclophosphamide: An alkylating agent with a broader spectrum of activity and different metabolic pathways.
Uniqueness
NIOSH/AY4025500 is unique due to its specific structure, which allows for targeted alkylation of DNA. Its methyl ester group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C14H21Cl3N2O2 |
|---|---|
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O2.ClH/c1-20-14(19)13(17)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16;/h2-5,13H,6-10,17H2,1H3;1H/t13-;/m0./s1 |
InChI-Schlüssel |
FHKHNGPONDWSEP-ZOWNYOTGSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















